molecular formula C19H27BN2O2 B1486900 3,5-Dimethyl-1-(2-methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 2246835-74-3

3,5-Dimethyl-1-(2-methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1486900
CAS No.: 2246835-74-3
M. Wt: 326.2 g/mol
InChI Key: XXDSGSVANPXIIN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2-methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure features a pyrazole core substituted with methyl groups at positions 3 and 5, a 2-methyl-benzyl group at position 1, and a pinacol boronate ester at position 3. This compound (CAS: 2246835-74-3) is synthesized via palladium-catalyzed cross-coupling reactions, as evidenced by analogous procedures using Pd₂(dba)₃ and X-Phos ligands . The boronic ester moiety enables its application in Suzuki-Miyaura couplings, a key reaction in pharmaceutical and materials science for forming carbon-carbon bonds . It is classified as a high-purity (98%) intermediate, emphasizing its utility in drug discovery and agrochemical development .

Properties

IUPAC Name

3,5-dimethyl-1-[(2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BN2O2/c1-13-10-8-9-11-16(13)12-22-15(3)17(14(2)21-22)20-23-18(4,5)19(6,7)24-20/h8-11H,12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDSGSVANPXIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC=CC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the pyrazole ring with appropriate methyl substitutions at positions 3 and 5.
  • Introduction of the 2-methylbenzyl substituent at the nitrogen (N1) position of the pyrazole.
  • Installation of the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position of the pyrazole ring.

Preparation of the Pyrazole Core

The pyrazole core with 3,5-dimethyl substitution is generally prepared via condensation reactions of β-diketones or β-ketoesters with hydrazines. For example:

  • Step 1: Condensation of acetylacetone (2,4-pentanedione) with hydrazine derivatives under reflux conditions to form 3,5-dimethylpyrazole.
  • Step 2: Purification of the pyrazole intermediate by recrystallization or chromatography.

This method is well-established and provides the core pyrazole scaffold with the desired methyl substitutions at positions 3 and 5.

N1-Benzylation with 2-Methylbenzyl Group

The substitution at the N1 position with a 2-methylbenzyl group is typically achieved by alkylation:

  • Reagents: 2-methylbenzyl bromide or chloride as the alkylating agent.
  • Conditions: Base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO).
  • Procedure: The pyrazole nitrogen is deprotonated, followed by nucleophilic substitution with the benzyl halide to yield 1-(2-methylbenzyl)-3,5-dimethylpyrazole.

This step requires careful control of stoichiometry and reaction time to avoid over-alkylation or side reactions.

Installation of the Boronate Ester Group

The key functional group, the 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl) moiety, is introduced via borylation of the pyrazole ring at the 4-position. Common methods include:

  • Transition Metal-Catalyzed Borylation:

    • Catalysts: Palladium or iridium complexes.
    • Reagents: Bis(pinacolato)diboron (B2pin2) as the boron source.
    • Conditions: Base (e.g., KOAc), solvent (e.g., dioxane), and elevated temperatures (80-110 °C).
    • Mechanism: The reaction proceeds via C–H activation or halide substitution if a halogenated pyrazole precursor is used.
  • Example Protocol:

    • Starting from 4-halopyrazole derivative (e.g., 4-bromo-1-(2-methylbenzyl)-3,5-dimethylpyrazole), perform Miyaura borylation with B2pin2 under Pd(dppf)Cl2 catalysis.
    • Purify the product by column chromatography.

This approach is widely used due to its efficiency and mild reaction conditions.

Representative Data Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Pyrazole core synthesis Acetylacetone + Hydrazine, reflux in ethanol 75-85 Standard condensation reaction
N1-Benzylation 2-Methylbenzyl bromide, K2CO3, DMF, 60 °C 70-80 Requires anhydrous conditions
Halogenation at 4-position NBS or Br2, acetonitrile, 0 °C to room temperature 65-75 Prepares for borylation
Borylation (Miyaura reaction) B2pin2, Pd(dppf)Cl2, KOAc, dioxane, 90 °C, 12 h 60-80 Key step for boronate ester installation

Research Findings and Optimization Notes

  • Catalyst Selection: Pd(dppf)Cl2 is preferred for its high activity and selectivity in Miyaura borylation of heteroaromatics like pyrazoles.
  • Base Effects: Potassium acetate (KOAc) provides optimal yields; stronger bases may lead to decomposition.
  • Solvent Choice: 1,4-Dioxane is commonly used for its ability to dissolve both organic substrates and inorganic bases.
  • Temperature Control: Elevated temperatures (around 90 °C) improve reaction rates but must be balanced against possible side reactions.
  • Purity and Stability: The boronate ester moiety is sensitive to moisture; thus, reactions and purifications are conducted under inert atmosphere and anhydrous conditions.

Comparative Analysis with Related Compounds

The compound 3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrazole (CAS 1534377-88-2) shares similar synthetic routes, confirming the general applicability of the described methods to positional isomers of the benzyl substituent. Additionally, pyrazole-4-boronic acid pinacol esters have been synthesized using similar borylation strategies, reinforcing the robustness of these preparation methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the benzyl group, potentially leading to the formation of dihydropyrazoles or reduced benzyl derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or pyrazole moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halides, sulfonates, or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield benzyl alcohols or benzoic acids, while reduction of the pyrazole ring may produce dihydropyrazoles.

Scientific Research Applications

The compound 3,5-Dimethyl-1-(2-methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses in medicinal chemistry, materials science, and as a catalyst in organic synthesis.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. Research has shown that compounds with similar structural motifs can induce apoptosis in various cancer cell lines, suggesting that This compound may possess similar therapeutic potential .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of pyrazole derivatives. Studies have demonstrated that certain modifications in the pyrazole structure can enhance its anti-inflammatory activity by inhibiting specific pathways involved in inflammation. This compound's unique substituents may contribute to its efficacy in reducing inflammatory responses .

Organic Light Emitting Diodes (OLEDs)

The incorporation of boron-containing compounds in OLED technology has been explored due to their ability to improve efficiency and stability. The 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl moiety in this compound suggests potential applications in OLEDs as a hole transport material or as part of the emitting layer. Research indicates that such compounds can enhance the performance of OLEDs by optimizing charge transport and reducing energy losses .

Photovoltaic Cells

Similar to OLEDs, the use of boron-containing compounds has been investigated for their role in photovoltaic cells. The compound's structural features may allow it to participate effectively in charge transfer processes within solar cells. Preliminary studies suggest that integrating such compounds could lead to improved efficiency in converting solar energy into electricity .

Organic Synthesis

The compound's boron moiety is particularly relevant in catalysis. Boron-containing compounds are known to facilitate various organic reactions, including cross-coupling reactions and carbon-carbon bond formations. The unique structure of This compound positions it as a potential catalyst or ligand in palladium-catalyzed reactions .

Case Studies

  • Synthesis of Biologically Active Compounds : A study demonstrated the use of boron-containing pyrazoles as catalysts in the synthesis of biologically active heterocycles. The results indicated high yields and selectivity for desired products .
  • Cross-Coupling Reactions : Another investigation focused on the application of this compound in Suzuki-Miyaura cross-coupling reactions. The results showed enhanced reaction rates and product yields when using this compound compared to traditional catalysts .

Mechanism of Action

The mechanism by which 3,5-Dimethyl-1-(2-methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity or function.

    Pathways Involved: It may modulate biochemical pathways, such as signal transduction or metabolic processes, through its interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Boronic Ester Functionality

The target compound belongs to a class of pyrazole-based boronic esters. Key structural analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Properties Reference
1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1,3-dimethyl; 4-boronic ester C₁₁H₁₉BN₂O₂ 234.1 Suzuki coupling intermediate
1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole 2,3-difluoro-benzyl; 3,5-dimethyl C₁₈H₂₃BF₂N₂O₂ 348.2 Enhanced electronic effects
1-(3,5-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole 3,5-difluoro-benzyl; 3,5-dimethyl C₁₈H₂₃BF₂N₂O₂ 348.2 Steric and electronic modulation
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole Phenyl-boronic ester at position 1 C₁₅H₁₉BN₂O₂ 286.1 Aromatic conjugation

Key Observations:

  • Steric Considerations : The 2-methyl-benzyl group in the target compound offers moderate steric hindrance compared to bulkier substituents, balancing reactivity and solubility .
  • Molecular Weight: The target compound (MW: 348.2) is heavier than non-benzyl analogues (e.g., MW 234.1 in ), impacting pharmacokinetic properties in drug design.

Biological Activity

The compound 3,5-Dimethyl-1-(2-methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C20H30B1N2O2\text{C}_{20}\text{H}_{30}\text{B}_{1}\text{N}_{2}\text{O}_{2}

This compound features a pyrazole core substituted with a dioxaborolane moiety and various alkyl groups that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific procedures for this exact compound are not extensively documented in the literature, similar pyrazole derivatives have been synthesized using methods such as:

  • Boronate ester formation : Involving the reaction of boronic acids with organohalides.
  • Pyrazole formation : Utilizing hydrazine derivatives and carbonyl compounds.

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve the disruption of bacterial DNA topology and oxidative stress induction .

Anti-Cancer Potential

Research has also highlighted the potential anti-cancer properties of pyrazole derivatives. The compound's structure allows for interactions with cancer cell signaling pathways. For example, modifications in similar compounds have led to enhanced inhibition of cancer cell proliferation in vitro .

Case Studies

  • Antimicrobial Activity : A study evaluated a series of pyrazole derivatives against E. coli. Results showed that modifications to the substituents significantly impacted their antimicrobial efficacy. Compounds with electron-withdrawing groups demonstrated higher activity due to increased membrane permeability and DNA interaction .
  • Cancer Cell Line Studies : Another investigation focused on the anti-proliferative effects of pyrazole derivatives on prostate cancer cell lines. The study found that certain structural modifications led to IC50 values in the low micromolar range, indicating potent activity against LAPC-4 cells .

The biological activity of this compound is likely mediated through several mechanisms:

  • DNA Interaction : Similar compounds have been shown to induce DNA damage through oxidative stress mechanisms.
  • Enzyme Inhibition : The presence of boron in its structure may allow it to interact with enzyme active sites, inhibiting key metabolic pathways in microbial and cancer cells.

Q & A

Q. What are the optimized synthetic routes for preparing 3,5-dimethyl-1-(2-methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Pyrazole Ring Formation : React hydrazine derivatives with a 1,3-diketone precursor (e.g., 3,5-dimethyl-1-phenyl-1,3-pentanedione) under reflux conditions in ethanol to form the pyrazole core .

Borylation : Introduce the dioxaborolane group via Suzuki-Miyaura coupling or direct boronylation using pinacolborane. Optimize reaction conditions (e.g., Pd catalysts, inert atmosphere) to achieve high yields .
Key parameters include temperature control (80–120°C), solvent selection (THF or DMF), and stoichiometric ratios of boron reagents (e.g., 1.2–1.5 equivalents) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify characteristic peaks for the pyrazole ring (δ 6.0–7.5 ppm for aromatic protons, δ 150–160 ppm for pyrazole carbons) and the dioxaborolane group (δ 1.0–1.3 ppm for methyl groups) .
  • Mass Spectrometry (ESI-MS) : Confirm the molecular ion peak (e.g., [M+H]+ at m/z ~367) and fragmentation patterns consistent with the boronate ester moiety .
  • Elemental Analysis : Verify C, H, N, and B content within ±0.4% of theoretical values .

Q. What is the reactivity of the dioxaborolane group in cross-coupling reactions?

  • Methodological Answer : The pinacol boronate ester enables Suzuki-Miyaura couplings with aryl/vinyl halides. Key steps:
  • Use Pd(PPh3)4 or PdCl2(dppf) as catalysts (2–5 mol%).
  • Optimize base selection (e.g., K2CO3 or Cs2CO3) in a 3:1 dioxane/water mixture at 80–100°C .
    Monitor reaction progress via TLC or HPLC to minimize deborylation side reactions .

Advanced Research Questions

Q. How does steric hindrance from the 2-methyl-benzyl group affect Suzuki-Miyaura coupling efficiency?

  • Methodological Answer : The ortho-methyl group on the benzyl substituent introduces steric constraints, potentially slowing transmetallation. Mitigation strategies:
  • Increase catalyst loading (5–10 mol% Pd).
  • Use bulky ligands (e.g., SPhos) to stabilize the Pd intermediate .
  • Conduct kinetic studies (e.g., variable-temperature NMR) to quantify steric effects on reaction rates .

Q. What crystallographic challenges arise when determining the structure of this compound?

  • Methodological Answer :
  • Twinning : The flexible dioxaborolane group may induce twinning, requiring data integration with SHELXL or TWINABS .
  • Disorder : Methyl groups on the benzyl and pyrazole moieties often exhibit positional disorder. Refine using PART commands in SHELXL and apply restraints to thermal parameters .
  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve overlapping electron densities .

Q. How can computational methods predict the compound’s binding affinity for biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Parameterize the boronate ester’s partial charges using DFT calculations (B3LYP/6-31G*) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the benzyl-pyrazole moiety .

Q. How to resolve discrepancies between NMR and X-ray data regarding substituent orientations?

  • Methodological Answer :
  • Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides a static snapshot. Compare NOESY correlations (e.g., benzyl-proton to pyrazole-methyl interactions) with crystallographic distances .
  • DFT Optimization : Calculate lowest-energy conformers using Gaussian09 and overlay with X-ray coordinates to identify dominant conformers in solution vs. solid state .

Q. What strategies optimize the compound’s stability under physiological conditions for bioactivity studies?

  • Methodological Answer :
  • Hydrolytic Stability : Test boronate ester hydrolysis in PBS (pH 7.4) via LC-MS. Add stabilizing agents (e.g., 1–5% DMSO) to slow degradation .
  • Prodrug Design : Mask the boronate group as a trifluoroborate salt or incorporate it into a macrocycle to enhance serum stability .

Data Contradiction Analysis

  • Example : Conflicting NMR and MS data for a synthetic intermediate.
    • Resolution :

Re-run NMR with higher field strength (600 MHz) to resolve overlapping signals.

Perform HRMS to distinguish between isobaric species (e.g., [M+Na]+ vs. [M+K]+).

Cross-validate with IR spectroscopy (e.g., B-O stretching at ~1350 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-1-(2-methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3,5-Dimethyl-1-(2-methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

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